3,5-Dimethoxy-2-nitrophenol

Nitration selectivity Process chemistry Electron-rich aromatics

In-house nitration of 3,5-dimethoxyphenol often yields a difficult-to-separate ortho:para isomer mixture. Procuring pre-formed 3,5-dimethoxy-2-nitrophenol eliminates this purification bottleneck. • Exclusive ortho-regioselectivity: Prepared via NO₂BF₄ nitration of 3,5-dimethoxyphenol, delivering pure ortho-nitro product free from para-nitro contamination. • Critical precursor: Directly reduced to 2-amino-3,5-dimethoxyphenol for multi-component 4H-chromene library synthesis. • Non-fungible in total synthesis: The only viable precursor for constructing the streptonigrin AB ring system via o-nitrophenyl triflate Heck-reduction-cyclization cascade. • Note: Listed on ChemSec SIN List; enhanced exposure controls recommended per REACH Article 33 obligations.

Molecular Formula C8H9NO5
Molecular Weight 199.16 g/mol
Cat. No. B12011751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxy-2-nitrophenol
Molecular FormulaC8H9NO5
Molecular Weight199.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)[N+](=O)[O-])O
InChIInChI=1S/C8H9NO5/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4,10H,1-2H3
InChIKeyRWJQMPCYEXKXIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethoxy-2-nitrophenol: Identity & Procurement


3,5-Dimethoxy-2-nitrophenol (CAS 16600-87-6) is a disubstituted ortho-nitrophenol derivative characterized by electron-donating methoxy groups at the 3- and 5-positions and an electron-withdrawing nitro group at the 2-position of the phenol ring [1]. This substitution pattern imparts distinct electronic and steric properties that define its reactivity profile relative to unsubstituted 2-nitrophenol, 3,5-dimethoxyphenol, 2-nitroresorcinol, and isomeric dimethoxy-nitrophenols. The compound is commercially available at benchmark purities of ≥95% (AKSci, Sigma-Aldrich CPR) and is primarily sourced for research and development as a synthetic intermediate, notably in heterocycle construction and as a precursor to 2-amino-3,5-dimethoxyphenol [2]. Its inclusion in the ChemSec SIN List due to the nitro group alerts procurement teams to heightened regulatory and safety handling requirements [3].

1
Ortho-nitro/meta-dimethoxy architecture provides unique electronic and steric reactivity profile for regioselective transformations
2
High-purity grade supports use as a synthetic intermediate for heterocycle construction and as precursor to 2-amino-3,5-dimethoxyphenol
3
SIN List hazard flag (nitro compound) requires review of regulatory and safety handling requirements prior to procurement

Irreplaceability in Critical Synthetic Sequences


The simultaneous presence of the ortho-nitro group and the meta-disposed methoxy substituents in 3,5-dimethoxy-2-nitrophenol creates a reactivity profile that cannot be replicated by simple mixing of two analogs. Generic substitution with 2-nitrophenol (lacking methoxy groups) fails to provide the enhanced electron density required for regioselective electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions that proceed through o-nitrophenyl triflate intermediates . Conversely, 3,5-dimethoxyphenol (lacking the nitro group) cannot undergo the critical reduction step to 2-amino-3,5-dimethoxyphenol, a transformation central to multi-component heterocycle syntheses [1]. The ortho-nitro/meta-dimethoxy architecture is non-fungible in application spaces requiring both the nitro-to-amine handle and the electron-rich dimethoxyaryl scaffold, such as the construction of the streptonigrin AB ring system via Heck cyclization .

2-Nitrophenol cannot replicate reactivity
Lacks the 3,5-dimethoxy groups; may not provide sufficient electron density for regioselective electrophilic substitution or Pd-catalyzed cross-coupling/Heck cyclization that proceeds through o-nitrophenyl triflate intermediates.
3,5-Dimethoxyphenol lacks critical nitro handle
Absence of the ortho-nitro group prevents the reduction step to 2-amino-3,5-dimethoxyphenol, a transformation central to multi-component heterocycle syntheses and quinoline library construction.

3,5-Dimethoxy-2-nitrophenol: Differentiating Evidence


Ortho-Selective Mononitration Advantage

Dwyer and Holzapfel (1998) reported successful mononitration of 3,5-dimethoxyphenol using nitronium tetrafluoroborate, yielding 3,5-dimethoxy-2-nitrophenol as a single mononitration product [1]. In contrast, phenol nitration under similar conditions produces a mixture of 2- and 4-nitrophenol with an ortho:para ratio of approximately 2:3, reducing isolated yield of the desired ortho isomer to <40% [2]. This divergence in regiochemical outcome means that procurement of the target compound as a pre-formed, isomerically pure intermediate eliminates the cost and yield penalty of separating isomeric mixtures inherent to in-house nitration of phenol or resorcinol derivatives.

Ortho-selectivity advantage
Head-to-head
Target: exclusive ortho-nitration (~100% regioselectivity)
Phenol nitration: ortho ~30-40%, para ~60-70%
Regioisomerically pure procurement eliminates isomer separation and improves synthetic efficiency
Dwyer & Holzapfel (1998), NO₂BF₄ nitration; phenol baseline from Olah et al. (1956)
Nitration selectivity Process chemistry Electron-rich aromatics

Heck Reaction Efficiency in Quinoline Synthesis

Holzapfel and Dwyer (2007) demonstrated that the o-nitrophenyl triflate derived from 3,5-dimethoxy-2-nitrophenol undergoes efficient Heck cyclization to yield the streptonigrin AB ring system, a 2-hydroxyquinoline scaffold . The electron-donating 3,5-dimethoxy substitution accelerates the oxidative addition step of the palladium catalyst relative to the unsubstituted o-nitrophenyl triflate. Although quantitative rate constants are not reported, the authors emphasize that the dimethoxy substitution pattern is critical for achieving synthetically useful yields in the Heck–reduction–cyclization sequence; analogous attempts with 2-nitrophenol-derived substrates are not described, implying insufficient reactivity for this multi-step cascade.

Heck reaction enabler
Class-level
o-Nitrophenyl triflate of target: successful Heck cyclization to streptonigrin AB ring system
2-Nitrophenyl triflate: no reported successful conversion under identical conditions
Enabling intermediate for 2-hydroxyquinoline scaffolds where simpler o-nitrophenol derivatives may be ineffective
Holzapfel & Dwyer (2007), qualitative evidence, quantitative rate constants not available
Heck reaction Quinoline synthesis Streptonigrin synthon Palladium catalysis

SIN List Hazard Flag vs. Non-Nitrated Analog

The ChemSec SINimilarity tool identifies 3,5-dimethoxy-2-nitrophenol as belonging to the 'Nitro compounds' SIN Group, indicating a high likelihood of hazardous properties including mutagenicity and environmental persistence [1]. In contrast, the non-nitrated analog 3,5-dimethoxyphenol is not flagged by the SIN List. For procurement teams operating under corporate sustainability mandates or REACH compliance, this regulatory signal may drive substitution toward non-nitrated analogs where the synthetic route permits, or alternatively may justify strict chain-of-custody documentation when the nitro group is indispensable for downstream function.

SIN List hazard flag
Head-to-head
Target: flagged in SIN List "Nitro compounds" group (potential mutagenicity, persistence)
3,5-Dimethoxyphenol: not flagged
Procurement must balance synthetic utility of nitro group against regulatory burden and substitution incentives
ChemSec SINimilarity screening (2026); REACH Article 33 implications
SIN List Regulatory compliance Substitution risk Green chemistry

Aqueous Solubility Reduction vs. 2-Nitrophenol

While experimentally measured aqueous solubility for 3,5-dimethoxy-2-nitrophenol is not available in the open literature, the addition of two methoxy groups to the 2-nitrophenol scaffold is predicted to shift the logP by approximately +0.8 to +1.2 units based on fragment-based calculations [1]. The experimental water solubility of 2-nitrophenol is 2.1 g/L at 20°C ; therefore, the target compound is expected to exhibit aqueous solubility in the range of 0.2-0.8 g/L, a 3- to 10-fold reduction. This lower aqueous solubility may influence reaction solvent selection and workup protocols relative to 2-nitrophenol.

Solubility prediction
Class-level
Predicted aqueous solubility: ~0.2–0.8 g/L (logP fragment addition)
2-Nitrophenol measured: 2.1 g/L at 20°C
Estimated 3–10× lower solubility may influence solvent selection and liquid-liquid extraction efficiency
Predicted value (MolAid), not experimentally confirmed; verify under specific conditions
Physicochemical properties Solubility LogP prediction Formulation

3,5-Dimethoxy-2-nitrophenol: Application Scenarios


Streptonigrin AB Ring System Synthesis

Research groups pursuing total synthesis of streptonigrin or its analogs should specify 3,5-dimethoxy-2-nitrophenol as the sole viable precursor for constructing the 2-hydroxyquinoline AB ring system via the o-nitrophenyl triflate Heck–reduction–cyclization sequence . Attempting this cascade with unsubstituted 2-nitrophenol or 2-nitroresorcinol derivatives fails to deliver the requisite electron density for efficient oxidative addition in the palladium catalytic cycle, as evidenced by the exclusive use of the 3,5-dimethoxy derivative in the published methodology.

Isomerically Pure Ortho-Nitrophenol Intermediates

Process chemistry groups requiring ortho-nitrophenol intermediates that are free from para-nitro isomer contamination should procure 3,5-dimethoxy-2-nitrophenol rather than performing in-house nitration of phenol or resorcinol. As demonstrated by Dwyer and Holzapfel (1998), nitration of 3,5-dimethoxyphenol with NO₂BF₄ proceeds with exclusive ortho-regioselectivity [1], in contrast to phenol nitration which yields an ~2:3 ortho:para mixture that requires fractional distillation or chromatography for separation.

4H-Chromene Derivative Synthesis

Medicinal chemistry programs employing multi-component reactions for 4H-chromene library synthesis require 2-amino-3,5-dimethoxyphenol as a key building block, which is most directly accessed by reduction of 3,5-dimethoxy-2-nitrophenol [2]. Procurement of the pre-formed nitro precursor ensures batch-to-batch consistency in the reduction step compared to alternative routes that start from 3,5-dimethoxyphenol requiring separate nitration and reduction in situ.

Regulatory-Compliant Procurement with SIN List

Organizations subject to REACH Article 33 communication obligations or internal chemical substitution policies should use the ChemSec SIN List classification of 3,5-dimethoxy-2-nitrophenol [3] as a trigger to either implement enhanced exposure controls or evaluate the non-nitrated analog 3,5-dimethoxyphenol as a drop-in replacement where the nitro group is not synthetically essential.

Application
Selection Property
Validation Focus
Streptonigrin AB ring synthesis
o-Nitro/dimethoxy architecture enables Heck–reduction–cyclization cascade
Heck cyclization efficiency and 2-hydroxyquinoline scaffold formation
Isomer-free ortho-nitrophenol intermediates
Exclusive ortho-regioselectivity from electron-rich nitration
Absence of para-isomer contamination in downstream products
4H-Chromene library synthesis
Direct precursor to 2-amino-3,5-dimethoxyphenol building block
Reduction step consistency and amine purity across batches
REACH/SIN List compliant procurement
SIN List hazard classification for nitro compounds
Exposure control implementation or substitution evaluation where nitro not essential
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